molecular formula C9H10O2 B3275417 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one CAS No. 6249-20-3

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one

Cat. No.: B3275417
CAS No.: 6249-20-3
M. Wt: 150.17 g/mol
InChI Key: WUXUXEAONYVPJC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one is a heterocyclic organic compound with a molecular formula of C9H10O2 It is a derivative of benzopyran, characterized by a partially saturated pyran ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one can be achieved through several methods. One common approach involves the multi-component reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione. This reaction is typically carried out in water under microwave irradiation, which enhances the reaction rate and yields . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and non-toxic is also emphasized to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Benzopyran-4-one: Another derivative of benzopyran with similar structural features but different chemical properties.

    Chromone: A related compound with a similar core structure but differing in the position of the oxygen atom.

Uniqueness

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one is unique due to its partially saturated pyran ring, which imparts distinct chemical reactivity and biological activity compared to fully aromatic benzopyran derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydroisochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXUXEAONYVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=COC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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